molecular formula C9H16O2 B13615374 (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol

(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol

Katalognummer: B13615374
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: PJTKEZHETNCHPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol: is an organic compound with the molecular formula C9H16O2 It features a cyclopropyl group attached to a methanol moiety, which is further connected to a tetrahydrofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with tetrahydrofuran under specific conditions. One common method includes the use of a strong base, such as sodium hydride, to deprotonate the alcohol group, followed by the addition of tetrahydrofuran to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving rigorous control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol is unique due to the combination of the cyclopropyl group and the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in its simpler analogs .

Eigenschaften

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

[1-(oxolan-2-ylmethyl)cyclopropyl]methanol

InChI

InChI=1S/C9H16O2/c10-7-9(3-4-9)6-8-2-1-5-11-8/h8,10H,1-7H2

InChI-Schlüssel

PJTKEZHETNCHPG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CC2(CC2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.